

# A Comparative Analysis of Sulfate and Nitrate on Atmospheric Aerosol Formation

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## Compound of Interest

Compound Name: Sulfate Ion

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A deep dive into the distinct roles of two key atmospheric components, sulfate and nitrate, in the formation and properties of atmospheric aerosols. This guide provides a comparative analysis based on experimental data, outlining their effects on particle nucleation, growth, and hygroscopicity, which are crucial for understanding air quality and climate change.

Atmospheric aerosols, microscopic particles suspended in the Earth's atmosphere, play a pivotal role in climate regulation and public health. Secondary inorganic aerosols, formed from the atmospheric conversion of gaseous precursors, constitute a significant fraction of this particulate matter. Among the most important components of these aerosols are sulfate ( $\text{SO}_4^{2-}$ ) and nitrate ( $\text{NO}_3^-$ ), primarily originating from anthropogenic emissions of sulfur dioxide ( $\text{SO}_2$ ) and nitrogen oxides ( $\text{NO}_x$ ), respectively. Understanding the comparative influence of sulfate and nitrate on aerosol formation is critical for developing effective air quality and climate mitigation strategies. This guide provides a detailed comparison of their effects, supported by experimental data and methodologies.

## Key Comparisons of Sulfate and Nitrate Effects

The influence of sulfate and nitrate on atmospheric aerosol formation differs significantly in several key aspects, from the initial nucleation of new particles to their subsequent growth and interaction with water vapor.

## Nucleation and Particle Growth

While both sulfate and nitrate contribute to new particle formation (NPF) and growth, their efficiencies and mechanisms can vary. Sulfuric acid ( $\text{H}_2\text{SO}_4$ ), the precursor to sulfate aerosol, is a key driver of atmospheric nucleation. In contrast, nitric acid ( $\text{HNO}_3$ ), the precursor to nitrate aerosol, can also contribute to particle growth, particularly in colder temperatures where it can condense with ammonia ( $\text{NH}_3$ ) to form ammonium nitrate.[1]

Recent studies have highlighted that the presence of ammonium nitrate can promote the formation of sulfate by influencing the uptake of  $\text{SO}_2$  onto existing particles.[2][3][4] The addition of ammonium nitrate has also been shown to affect the crystallization of ammonium sulfate, increasing the crystal size and widening its metastable zone.[5][6]

## Hygroscopicity and Cloud Condensation Nuclei (CCN) Activity

Aerosol hygroscopicity, the ability of a particle to take up water, is a critical factor in its climate impact as it determines its size, optical properties, and ability to act as a cloud condensation nucleus (CCN). Both ammonium sulfate and ammonium nitrate are hygroscopic, but their behavior differs. The hygroscopicity of an aerosol is often quantified by the single hygroscopicity parameter,  $\kappa$  (kappa).

Experimental data shows that ammonium sulfate and ammonium nitrate have distinct hygroscopic properties. These differences influence their effectiveness as CCN, which are the seeds for cloud droplet formation.

## Quantitative Data Comparison

The following tables summarize key quantitative parameters comparing the effects of sulfate and nitrate on aerosol properties based on experimental studies.

Parameter	Ammonium Sulfate ((NH <sub>4</sub> ) <sub>2</sub> SO <sub>4</sub> )	Ammonium Nitrate (NH <sub>4</sub> NO <sub>3</sub> )	Notes
Hygroscopicity Parameter (κ)	~0.5 - 0.7	~0.6 - 0.8	κ values can vary with particle size and the specific thermodynamic model used for calculation. <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Deliquescence Relative Humidity (DRH)	~80%	~62%	The RH at which the crystalline salt absorbs enough water to form a saturated solution.
Crystallization Relative Humidity (CRH)	~30% - 40%	Varies, can be lower than DRH	The RH at which the salt in a droplet crystallizes. Particles with compositions close to ammonium sulfate crystallize near 30% RH. <a href="#">[10]</a>

Parameter	Ammonium Sulfate ((NH <sub>4</sub> ) <sub>2</sub> SO <sub>4</sub> )	Ammonium Nitrate (NH <sub>4</sub> NO <sub>3</sub> )	Notes
CCN Activity	High	High	Both are effective CCN.
Critical Supersaturation (Sc)	Varies with dry diameter	Varies with dry diameter	The evaporation of ammonia and nitric acid from ammonium nitrate particles can lead to a decrease in the critical diameter for activation. <a href="#">[11]</a> <a href="#">[12]</a>

## Experimental Protocols

The data presented in this guide are derived from various experimental techniques designed to simulate and measure atmospheric aerosol processes in a controlled laboratory setting. Key methodologies include:

### Tandem Differential Mobility Analyzer (TDMA) for Hygroscopicity

A Hygroscopicity Tandem Differential Mobility Analyzer (HTDMA) is used to measure the change in aerosol particle size as a function of relative humidity (RH).

Experimental Workflow:

- **Aerosol Generation:** Polydisperse aerosol particles of a specific chemical composition (e.g., ammonium sulfate or ammonium nitrate) are generated using an atomizer.
- **Drying and Charge Neutralization:** The aerosol is dried, and its charge is brought to a steady-state distribution using a neutralizer.
- **First DMA (DMA1):** The dried, charge-neutralized aerosol is passed through the first DMA, which selects a monodisperse aerosol population of a specific electrical mobility diameter.
- **Humidification:** The size-selected aerosol is then exposed to a controlled, elevated RH in a humidifier.
- **Second DMA (DMA2):** The humidified aerosol is passed through a second DMA, which measures the new size distribution of the particles after water uptake.
- **Particle Counting:** A Condensation Particle Counter (CPC) downstream of DMA2 counts the particles to determine the size distribution.
- **Data Analysis:** The hygroscopic growth factor (GF), defined as the ratio of the humidified particle diameter to the dry particle diameter, is calculated. The hygroscopicity parameter ( $\kappa$ ) can then be derived from the GF using Köhler theory.<sup>[13][14][15][16][17]</sup>

## Cloud Condensation Nuclei Counter (CCNC) for CCN Activity

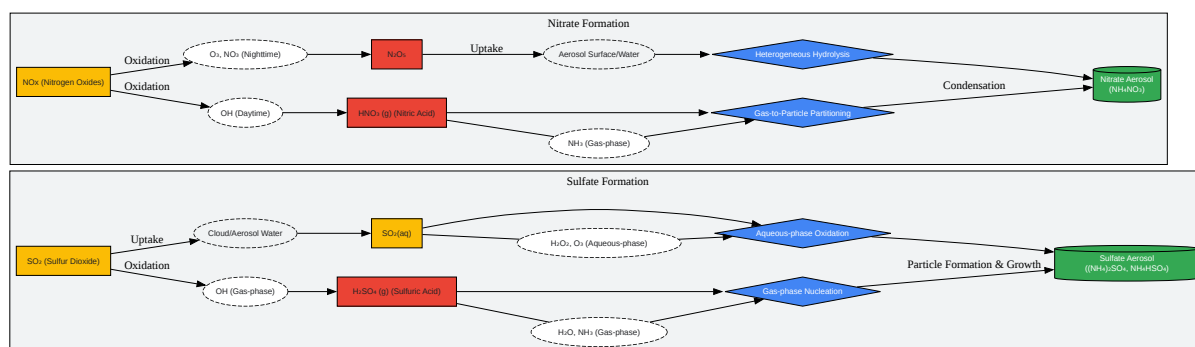
A Cloud Condensation Nuclei Counter (CCNC) measures the number concentration of aerosols that can activate to form cloud droplets at a given supersaturation (SS).

Experimental Workflow:

- **Aerosol Generation and Size Selection:** Similar to the HTDMA setup, a monodisperse aerosol of a known dry size is generated and selected.
- **Introduction into CCNC:** The size-selected aerosol is introduced into the CCNC instrument.
- **Supersaturation:** Inside the CCNC, a stable supersaturation is created by maintaining a temperature gradient along a wetted column.
- **Droplet Activation and Growth:** Aerosol particles that are CCN active at the set supersaturation will take up water and grow into detectable droplets.
- **Optical Detection:** An optical particle counter at the exit of the column counts the number of activated droplets.
- **Activation Curve:** By varying the supersaturation or the dry particle size, an activation curve is generated, showing the fraction of activated particles as a function of these parameters.
- **Critical Supersaturation ( $S_c$ ):** The critical supersaturation is the supersaturation at which 50% of the particles of a given size are activated. This value is a key measure of CCN activity.[\[18\]](#)  
[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

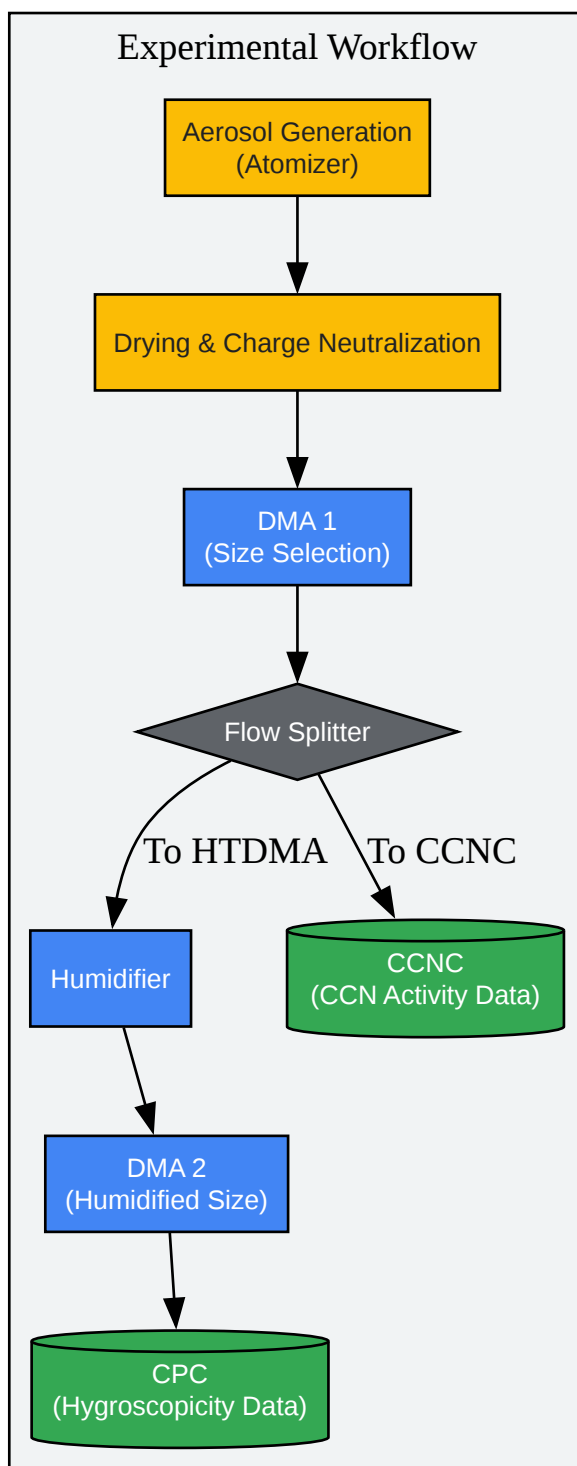
## Chemical Formation Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key chemical pathways for sulfate and nitrate aerosol formation and a typical experimental workflow for their characterization.



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Caption: Chemical pathways for sulfate and nitrate aerosol formation.



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